2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
CAS No.: 895645-00-8
Cat. No.: VC4194373
Molecular Formula: C21H21N3O4S2
Molecular Weight: 443.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895645-00-8 |
|---|---|
| Molecular Formula | C21H21N3O4S2 |
| Molecular Weight | 443.54 |
| IUPAC Name | 2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O4S2/c1-3-15-6-10-17(11-7-15)30(27,28)18-12-22-21(24-20(18)26)29-13-19(25)23-16-8-4-14(2)5-9-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | GIHVLXOOOSEKTA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C |
Introduction
The compound 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic organic molecule with a complex structure, featuring multiple functional groups that contribute to its chemical reactivity and biological activity. It belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including potential applications in pharmaceutical research as enzyme inhibitors and therapeutic agents.
Chemical Formula and Molecular Weight
-
Molecular Formula: The compound's molecular formula is not explicitly provided in the available literature, but based on similar compounds, it can be inferred to be in the range of C22-24H23-25N3O6S2, depending on the exact substitution.
-
Molecular Weight: The molecular weight would be approximately 470-500 g/mol, considering the molecular weights of similar compounds like N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide, which is 489.6 g/mol.
Key Functional Groups
-
Sulfonyl Group: This group is known for its stability and ability to participate in various chemical reactions, including nucleophilic substitution.
-
Pyrimidine Ring: A heterocyclic ring that can engage in multiple types of reactions, including electrophilic substitution.
-
Acetamide Moiety: Provides a site for potential modifications and interactions with biological targets.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis, starting with the formation of intermediate compounds. Common reagents used include sulfonyl chlorides and amines. The process may involve reactions such as:
-
Nucleophilic Substitution: Using nucleophiles to replace leaving groups.
-
Oxidation and Reduction: Using reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Mechanism of Action
The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity and influencing cellular processes like signal transduction or metabolic pathways.
Potential Applications
-
Pharmaceutical Research: As a potential enzyme inhibitor or therapeutic agent due to its structural complexity and biological activity.
-
Research Tool: Useful in studying biochemical pathways and drug development.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| N-(4-ethylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide | C22H23N3O6S2 | 489.6 |
| 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide | C21H21N3O5S2 | 459.5 |
| 2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide | C21H20FN3O5S2 | 477.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume